molecular formula C26H28N2O5S B11622336 4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate

4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate

Cat. No.: B11622336
M. Wt: 480.6 g/mol
InChI Key: WJASKWMJMODOBL-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate is an organic compound that belongs to the class of aromatic ketones and carboxylic acid derivatives This compound is known for its unique structural features, which include a 4-methylphenyl group, a 4-oxo group, and a sulfamoyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate can be achieved through a multi-step process involving several key reactions. One common method involves the Friedel-Crafts acylation of toluene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride . This reaction produces 4-(4-Methylphenyl)-4-oxobutanoic acid, which can then be further modified to introduce the sulfamoyl and amino groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfamoyl and amino groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfamoyl and amino groups allows for versatile interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H28N2O5S

Molecular Weight

480.6 g/mol

IUPAC Name

(4-methylphenyl) 4-oxo-4-[4-[(2,4,6-trimethylphenyl)sulfamoyl]anilino]butanoate

InChI

InChI=1S/C26H28N2O5S/c1-17-5-9-22(10-6-17)33-25(30)14-13-24(29)27-21-7-11-23(12-8-21)34(31,32)28-26-19(3)15-18(2)16-20(26)4/h5-12,15-16,28H,13-14H2,1-4H3,(H,27,29)

InChI Key

WJASKWMJMODOBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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